molecular formula C19H16O4 B340479 4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one

4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B340479
M. Wt: 308.3 g/mol
InChI Key: PNRWLQBAIFWKKM-UHFFFAOYSA-N
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Description

4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with 1-methyl-2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-hydroxy-2H-chromen-2-one
  • 7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • 4-methyl-2H-chromen-2-one

Uniqueness

4-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is unique due to the presence of both the 4-methyl and 1-methyl-2-oxo-2-phenylethoxy substituents, which confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

4-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one

InChI

InChI=1S/C19H16O4/c1-12-10-18(20)23-17-11-15(8-9-16(12)17)22-13(2)19(21)14-6-4-3-5-7-14/h3-11,13H,1-2H3

InChI Key

PNRWLQBAIFWKKM-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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